molecular formula C11H24O<br>C11H24O<br>CH3(CH2)9CH2OH B7770649 1-Undecanol CAS No. 30207-98-8

1-Undecanol

Cat. No.: B7770649
CAS No.: 30207-98-8
M. Wt: 172.31 g/mol
InChI Key: KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Undecanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to exhibit antifungal activity by inhibiting the growth of spoilage yeasts such as Saccharomyces cerevisiae . The primary mechanism involves the disruption of the plasma membrane H⁺-ATPase, which is crucial for maintaining cellular pH and membrane potential . Additionally, this compound interacts with various biomolecules, acting as a nonionic surfactant that disrupts the native membrane-associated functions of integral proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can irritate the skin, eyes, and lungs, and ingestion can be harmful, with toxicity comparable to ethanol . In terms of cellular function, this compound influences cell signaling pathways by altering membrane fluidity and disrupting membrane-associated proteins . This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and disrupts the plasma membrane, leading to the inhibition of membrane-bound enzymes such as H⁺-ATPase . This inhibition affects ion transport and cellular homeostasis. Additionally, this compound can be oxidized to undecanal, which may further interact with cellular components . The compound’s ability to act as a surfactant also plays a role in its molecular interactions, leading to the destabilization of protein structures and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation or evaporation . Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including prolonged inhibition of enzyme activity and disruption of cellular membranes . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antifungal and antimicrobial properties without significant toxicity . At higher doses, this compound can cause adverse effects such as skin irritation, respiratory distress, and systemic toxicity . Threshold effects have been observed, where the compound’s beneficial properties are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be oxidized to undecanal by enzymes such as alcohol dehydrogenase . This aldehyde can further undergo oxidation to form undecanoic acid. The metabolic flux of this compound and its derivatives can influence the levels of various metabolites within the cell, affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . It can accumulate in cellular membranes, where it interacts with membrane lipids and proteins . The compound’s distribution is influenced by its solubility in organic solvents and its ability to penetrate lipid bilayers .

Subcellular Localization

This compound primarily localizes to cellular membranes due to its hydrophobic properties . It can be found in the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles. The compound’s localization affects its activity, as it disrupts membrane integrity and associated protein functions . Post-translational modifications and targeting signals may further influence its distribution within the cell.

Chemical Reactions Analysis

1-Undecanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation and acids for esterification. The major products formed from these reactions are undecanal and various esters.

Scientific Research Applications

1-Undecanol has several applications in scientific research:

Comparison with Similar Compounds

1-Undecanol is similar to other fatty alcohols such as 1-decanol and 1-dodecanol. it is unique due to its specific chain length and the resulting physical and chemical properties. For instance:

These differences make this compound suitable for specific applications where its unique properties are advantageous.

Properties

IUPAC Name

undecan-1-ol
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InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCO
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Molecular Formula

C11H24O, Array
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DSSTOX Substance ID

DTXSID0026915
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Molecular Weight

172.31 g/mol
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Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour
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Boiling Point

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C
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Flash Point

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C
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Solubility

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol)
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Density

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840
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Vapor Pressure

0.00297 [mmHg]
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Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.
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Color/Form

Colorless liquid

CAS No.

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8
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Melting Point

60.6 °F (USCG, 1999), 19 °C, 15.9 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UNDECYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-undecanol?

A1: The molecular formula of this compound is C11H24O, and its molecular weight is 172.33 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and analyze this compound. [, , , ]

Q3: How is this compound used in analytical chemistry?

A3: this compound serves as an effective extraction solvent in various microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) and its variation, DLLME based on Solidification of Floating Organic Droplet (DLLME-SFO). Its low density, suitable melting point, and ability to form complexes with target analytes make it ideal for pre-concentrating and separating heavy metals, pesticides, and other compounds from water, food, and environmental samples. [, , , , , , ]

Q4: How does this compound contribute to aroma profiles?

A4: this compound is an aliphatic alcohol that contributes to the aroma profile of certain foods. Studies have identified this compound as a volatile compound in goat milk when goats were fed basil (Ocimum basilicum). [] Additionally, it has been found as a volatile flavor compound in the mushroom Hypsizigus marmoreus. []

Q5: Can you elaborate on the role of this compound in surface modifications and its impact on cell behavior?

A5: this compound is employed in forming self-assembled monolayers (SAMs) on gold surfaces. This modification significantly influences the surface's hydrophilicity. Research indicates that surfaces modified with this compound exhibit higher cell attachment compared to unmodified surfaces or those modified with other functional groups. [, , ]

Q6: How does this compound interact with other compounds in solution?

A6: Studies on the phase behavior of this compound in ternary systems with water and other solvents like ethanol or acetonitrile reveal its ability to form different phases (liquid-liquid, solid-liquid, solid-liquid-liquid) depending on temperature. This phase behavior is crucial for its application in extraction techniques and understanding its interactions with other compounds in solution. [, , ]

Q7: How does this compound impact the properties of liquid crystals?

A7: Research shows that adding this compound to a polymerizable cationic gemini surfactant/water system induces the formation of bicontinuous cubic and reversed hexagonal liquid crystal phases. This modification is attributed to the penetration of this compound into the palisade layer of the surfactant micelles. []

Q8: What is known about the compatibility of this compound with different materials?

A8: this compound demonstrates compatibility with various materials, including gold, as evidenced by its use in forming self-assembled monolayers. [, , ] Further research is needed to comprehensively assess its compatibility with a wider range of materials.

Q9: What is the environmental impact of this compound?

A10: While this compound is generally considered less toxic compared to other organic solvents, its environmental impact requires thorough assessment. Research on its biodegradability, potential for bioaccumulation, and effects on aquatic life is crucial to determine its overall environmental safety profile and guide responsible disposal practices. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.